what is the role of farnesyl-protein transferase in cell signaling
what is the role of farnesyl-protein transferase in cell signaling
An In-depth Technical Guide on the Role of Farnesyl-Protein Transferase in Cell Signaling
Farnesyl-protein transferase (FPT), or farnesyltransferase (FTase), is a pivotal enzyme in cellular signaling, responsible for a critical post-translational modification known as farnesylation.[1][2][3] This process involves the covalent attachment of a 15-carbon farnesyl isoprenoid group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal "CaaX box" motif of a target protein.[1][3] Farnesylation is essential for the proper subcellular localization, membrane association, and function of numerous proteins that are central to key signaling pathways, including the Ras superfamily of small GTPases.[1][3][4][5] The dysregulation of these pathways, often due to mutations in proteins like Ras, is a hallmark of many cancers, making FPT a significant target for therapeutic intervention.[2][3][6][7]
Mechanism of Farnesyl-Protein Transferase Action
Farnesyl-protein transferase is a heterodimeric enzyme composed of an α-subunit and a β-subunit.[1] The catalytic active site is located primarily within the β-subunit. The enzymatic reaction proceeds through an ordered mechanism.
Catalytic Cycle:
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FPP Binding: The cycle initiates with the binding of the lipid donor, farnesyl pyrophosphate (FPP), into a hydrophobic pocket within the enzyme.[1][5]
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Protein Substrate Recognition: FPT then recognizes and binds a protein substrate containing a C-terminal CaaX motif. The specificity for the 'X' residue helps distinguish FPT substrates from those of a related enzyme, geranylgeranyltransferase.[1]
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Catalysis: A zinc ion (Zn²⁺) coordinated by the β-subunit plays a crucial role in catalysis. The cysteine thiol of the CaaX motif performs an SN2-type nucleophilic attack on the C1 atom of FPP, displacing the diphosphate (B83284) group.[1][8]
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Product Release: The now-farnesylated protein and the diphosphate molecule are released, regenerating the enzyme for the next catalytic cycle.[1] Following farnesylation, the '-aaX' tripeptide is cleaved, and the newly exposed farnesylated cysteine is carboxymethylated.[1]
Role in Core Signaling Pathways
FPT is a gatekeeper for the function of numerous signaling proteins. By controlling their ability to associate with cellular membranes, it dictates their participation in downstream signaling cascades.
The Ras proteins (H-Ras, N-Ras, K-Ras) are small GTPases that act as molecular switches in pathways controlling cell proliferation, differentiation, and survival.[9][10] Farnesylation is an absolute requirement for Ras to anchor to the inner surface of the plasma membrane, where it can be activated by upstream signals and interact with its effectors.[3][7][11][12] Once activated, Ras initiates multiple downstream cascades, most notably the MAPK/ERK and PI3K/AKT pathways.[9][13]
The Rho family of small GTPases (e.g., RhoA, Rac1, Cdc42, RhoB) are critical regulators of the actin cytoskeleton, cell polarity, cell adhesion, and motility.[14][15] While many Rho proteins are geranylgeranylated, some, such as RhoB, are substrates for FPT.[6] Farnesylation enables their localization to membranes and interaction with regulatory proteins (GEFs, GAPs, GDIs) and downstream effectors (e.g., ROCK, PAK), thereby controlling cytoskeletal dynamics.[14][16]
Nuclear lamins (A- and B-types) are intermediate filament proteins that form the nuclear lamina, a scaffold crucial for maintaining nuclear architecture and regulating chromatin.[17] Prelamin A, the precursor to mature lamin A, undergoes a multi-step maturation process that is initiated by farnesylation.[18][19][20] This is followed by proteolytic cleavages and carboxymethylation.[21] Unlike B-type lamins, the farnesyl group is ultimately cleaved from mature lamin A.[17] Defects in this processing pathway, which lead to the accumulation of a permanently farnesylated prelamin A (progerin), cause devastating genetic disorders like Hutchinson-Gilford progeria syndrome (HGPS).[11][19][21]
Farnesyltransferase Inhibitors (FTIs) in Drug Development
The dependence of oncogenic Ras on farnesylation made FPT an attractive target for anti-cancer drug development.[6][7][22] However, while Farnesyltransferase Inhibitors (FTIs) showed significant preclinical efficacy, their clinical success has been mixed.[7][22][23] This is partly because K-Ras and N-Ras can undergo alternative prenylation (geranylgeranylation) when FPT is inhibited, bypassing the blockade.[22]
Despite this, research has revealed that the anti-neoplastic effects of FTIs are not solely dependent on Ras inhibition.[6][7] The inhibition of other farnesylated proteins, such as RhoB, contributes significantly to their activity, including inducing apoptosis in tumor cells.[6] FTIs have found a new purpose in treating diseases like HGPS, where they prevent the farnesylation of progerin, alleviating disease pathology.[2][11] The FTI Lonafarnib (Zokinvy™) is now FDA-approved for this indication.[19]
| Inhibitor | Mechanism/Class | Primary Target(s) | Selected Clinical Status/Application |
| Lonafarnib | Non-peptidomimetic, tricyclic | FPT | FDA-approved for Hutchinson-Gilford Progeria Syndrome and certain progeroid laminopathies.[11][19] Investigated for Hepatitis D.[2] |
| Tipifarnib | Non-peptidomimetic, imidazole-containing | FPT | Investigated in various cancers, including head and neck squamous cell carcinoma (HNSCC) with HRAS mutations, and hematological malignancies.[22] |
| FTI-277 | Peptidomimetic, CaaX analog | FPT | Preclinical research tool; potent inhibitor used to study H-Ras and K-Ras signaling.[11] |
Key Experimental Protocols
This method quantifies FPT activity by measuring the increase in fluorescence that occurs when a dansylated peptide substrate becomes farnesylated, moving the fluorescent dansyl group into a more hydrophobic environment.[24][25][26][27]
Methodology:
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Reagent Preparation:
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Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.8, 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT).[27]
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Prepare stock solutions of recombinant FPT enzyme, farnesyl pyrophosphate (FPP), and a dansylated CaaX peptide substrate (e.g., Dansyl-GCVLS).
-
-
Reaction Setup:
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In a 96- or 384-well black plate, add the assay buffer.
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Add the dansylated peptide substrate to a final concentration of ~1-5 µM.
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Add FPP to a final concentration of ~10 µM.
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For inhibitor studies, add the FTI at various concentrations and pre-incubate with the enzyme.
-
-
Initiation and Measurement:
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Data Analysis:
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Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
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Determine enzyme activity or calculate IC₅₀ values for inhibitors by plotting the rate against inhibitor concentration.
-
References
- 1. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Farnesylated proteins and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Context-dependent substrate recognition by protein farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanistic studies of rat protein farnesyltransferase indicate an associative transition state. | Semantic Scholar [semanticscholar.org]
- 9. cusabio.com [cusabio.com]
- 10. Oncogenic mutant RAS signaling activity is rescaled by the ERK/MAPK pathway | Molecular Systems Biology [link.springer.com]
- 11. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. RAS signaling pathways, mutations and their role in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Transcriptional regulation of Rho GTPase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Disruption of lamin B1 and lamin B2 processing and localization by farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Investigating the purpose of prelamin A processing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Post-Translational Modification of Lamins: Mechanisms and Functions [frontiersin.org]
- 20. Prelamin A processing, accumulation and distribution in normal cells and laminopathy disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The posttranslational processing of prelamin A and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. bioassaysys.com [bioassaysys.com]
- 25. bioassaysys.com [bioassaysys.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Expansion of Protein Farnesyltransferase Specificity Using “Tunable” Active Site Interactions: DEVELOPMENT OF BIOENGINEERED PRENYLATION PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
